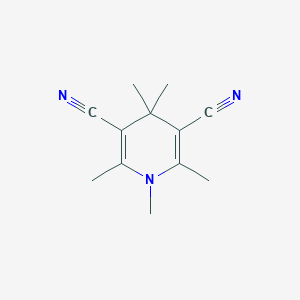
1,2,4,4,6-Pentamethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is a chemical compound belonging to the class of dihydropyridines It is characterized by its unique structure, which includes multiple methyl groups and nitrile functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- typically involves the reaction of appropriate pyridine derivatives with nitrile-containing reagents. One common method involves the cyclization of intermediates under controlled conditions to form the desired dihydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to its corresponding pyridine derivative.
Reduction: Reduction reactions can modify the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-containing compounds .
Applications De Recherche Scientifique
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,6-Tetramethyl-1,4-dihydro-3,5-pyridinedicarbonitrile: This compound shares a similar core structure but differs in the number and position of methyl groups.
3-Pyridinecarbonitrile: A simpler compound with fewer substituents, used in various chemical syntheses.
Uniqueness
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is unique due to its specific arrangement of methyl groups and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
32136-89-3 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1,2,4,4,6-pentamethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-8-10(6-13)12(3,4)11(7-14)9(2)15(8)5/h1-5H3 |
Clé InChI |
CNTGWJAHTKDGOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1C)C)C#N)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


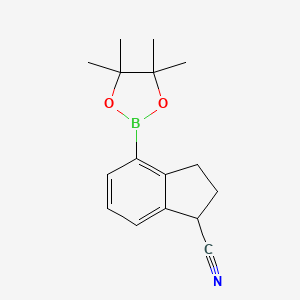
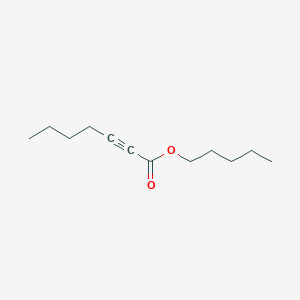
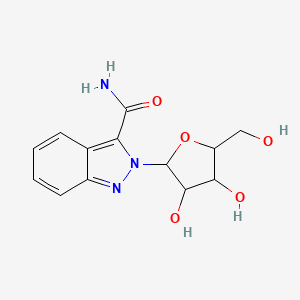
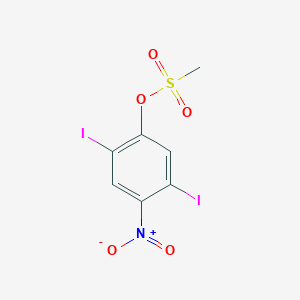
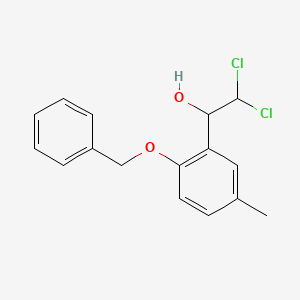
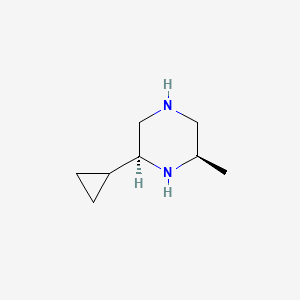
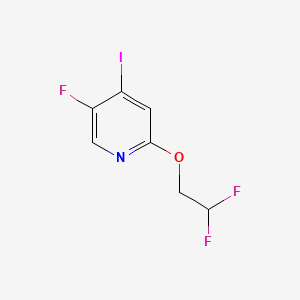

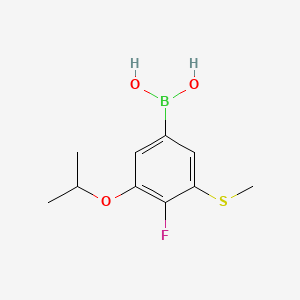
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
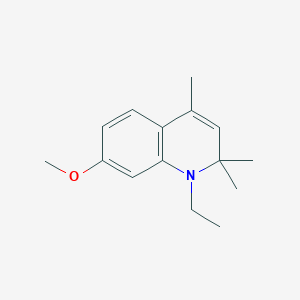
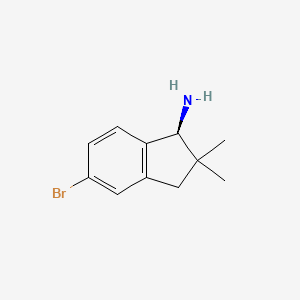
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
